molecular formula C17H16O4 B190395 Homopterocarpin CAS No. 606-91-7

Homopterocarpin

Cat. No.: B190395
CAS No.: 606-91-7
M. Wt: 284.31 g/mol
InChI Key: VPGIGLKLCFOWDN-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Homopterocarpin is a potent and competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. Specifically, hMAO-B primarily metabolizes dopamine, playing a crucial role in the regulation of mood and cognition.

Mode of Action

This compound interacts with hMAO-B by binding to its active site, thereby inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to an increase in dopamine levels. The compound’s inhibitory activity against hMAO-B has been quantified with an IC50 value of 0.72 µM and a Ki value of 0.21 µM .

Result of Action

The molecular effect of this compound’s action is the increased level of dopamine due to the inhibition of hMAO-B . This can lead to cellular effects such as enhanced neurotransmission. Given that imbalances in dopamine levels are associated with various neurological disorders, this compound’s action could potentially have therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Homopterocarpin can be synthesized through an asymmetric transfer hydrogenation (ATH) reaction. This method involves the transformation of isoflavones to pterocarpans, which includes this compound . The reaction conditions typically involve the use of a catalyst and a hydrogen donor under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through extraction from plant sources. For instance, a method for extracting this compound from Swainsonia salsula involves several steps: drying and crushing the plant material, performing heated reflux extraction, filtration, ethanol recovery, and crystallization . This method ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Homopterocarpin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the target product.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that exhibit different biological activities. For example, oxidation of this compound can lead to the formation of compounds with enhanced antioxidant properties .

Comparison with Similar Compounds

Homopterocarpin is often compared with other isoflavonoids such as medicarpin and prunetin. While all these compounds exhibit inhibitory activity against hMAO-B, this compound is unique due to its specific structural features, such as the presence of methoxy groups at specific positions on its aromatic rings . This structural uniqueness contributes to its distinct biological activities and selectivity.

List of Similar Compounds

  • Medicarpin
  • Prunetin
  • Pterocarpin
  • 3,9-Dihydroxypterocarpan
  • Vestitol

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research. Its potential in medicine, particularly in treating neurological disorders and liver diseases, highlights its significance in the pharmaceutical industry.

Properties

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIGLKLCFOWDN-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976040
Record name 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-91-7
Record name 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homopterocarpin
Reactant of Route 2
Homopterocarpin
Reactant of Route 3
Homopterocarpin
Reactant of Route 4
Homopterocarpin
Reactant of Route 5
Homopterocarpin
Reactant of Route 6
Homopterocarpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.